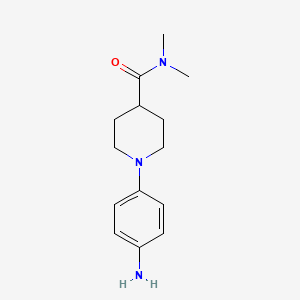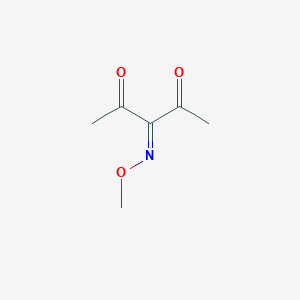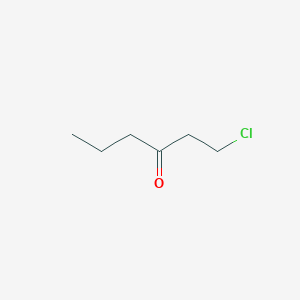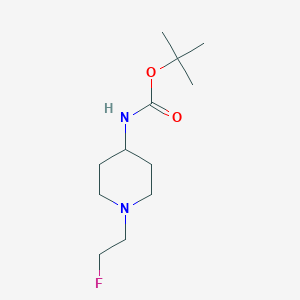
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE
Overview
Description
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is a chemical compound with a unique structure that includes a piperidine ring substituted with a fluoroethyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor to compounds with activity against various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperidin-4-ylcarbamate: Similar structure but lacks the fluoroethyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of a fluoroethyl group.
Uniqueness
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H23FN2O2 |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
HEMJKTGSESHVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
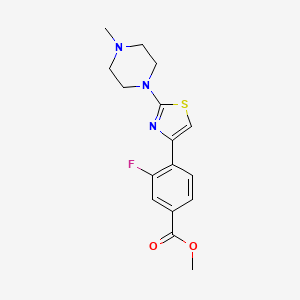
![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)
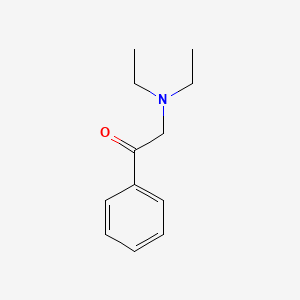
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
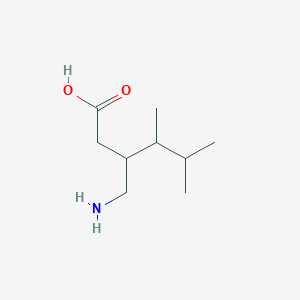
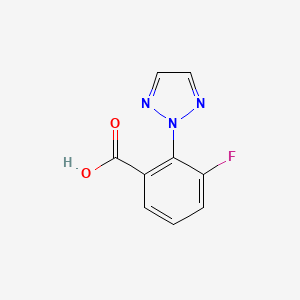
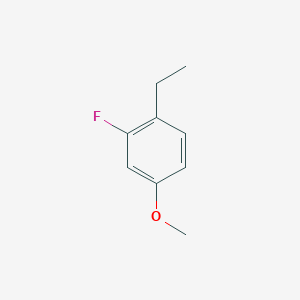

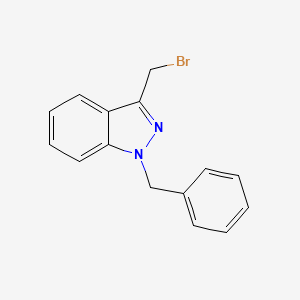
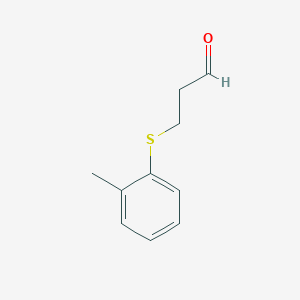
![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)
